molecular formula C13H15N3O B7476198 1-phenyl-N-propan-2-ylpyrazole-4-carboxamide

1-phenyl-N-propan-2-ylpyrazole-4-carboxamide

Cat. No. B7476198
M. Wt: 229.28 g/mol
InChI Key: FCOREHMLCBMFHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-phenyl-N-propan-2-ylpyrazole-4-carboxamide is a chemical compound that belongs to the class of pyrazole carboxamides. This compound has been extensively studied for its potential applications in scientific research. It is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH) and has been shown to modulate the endocannabinoid system.

Scientific Research Applications

1-phenyl-N-propan-2-ylpyrazole-4-carboxamide has been extensively studied for its potential applications in scientific research. It is a potent and selective inhibitor of 1-phenyl-N-propan-2-ylpyrazole-4-carboxamide, an enzyme that breaks down endocannabinoids. The endocannabinoid system plays a crucial role in various physiological processes, including pain sensation, mood, and appetite. Modulating this system through the inhibition of 1-phenyl-N-propan-2-ylpyrazole-4-carboxamide has been shown to have potential therapeutic benefits in various conditions, including pain, anxiety, and inflammation.

Mechanism of Action

The mechanism of action of 1-phenyl-N-propan-2-ylpyrazole-4-carboxamide involves the inhibition of 1-phenyl-N-propan-2-ylpyrazole-4-carboxamide. 1-phenyl-N-propan-2-ylpyrazole-4-carboxamide is responsible for breaking down endocannabinoids, which are lipid signaling molecules that bind to cannabinoid receptors in the body. By inhibiting 1-phenyl-N-propan-2-ylpyrazole-4-carboxamide, 1-phenyl-N-propan-2-ylpyrazole-4-carboxamide increases the levels of endocannabinoids, leading to modulation of the endocannabinoid system.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-phenyl-N-propan-2-ylpyrazole-4-carboxamide have been extensively studied. Inhibition of 1-phenyl-N-propan-2-ylpyrazole-4-carboxamide by 1-phenyl-N-propan-2-ylpyrazole-4-carboxamide leads to an increase in the levels of endocannabinoids, which can modulate various physiological processes such as pain sensation, mood, and appetite. Additionally, 1-phenyl-N-propan-2-ylpyrazole-4-carboxamide has been shown to have anti-inflammatory effects and can reduce neuropathic pain.

Advantages and Limitations for Lab Experiments

One advantage of using 1-phenyl-N-propan-2-ylpyrazole-4-carboxamide in lab experiments is its selectivity for 1-phenyl-N-propan-2-ylpyrazole-4-carboxamide. This compound has been shown to be highly selective for 1-phenyl-N-propan-2-ylpyrazole-4-carboxamide and does not interact with other enzymes or receptors. Additionally, 1-phenyl-N-propan-2-ylpyrazole-4-carboxamide has good pharmacokinetic properties, making it suitable for in vivo studies.
One limitation of using 1-phenyl-N-propan-2-ylpyrazole-4-carboxamide in lab experiments is its potential for off-target effects. While this compound is highly selective for 1-phenyl-N-propan-2-ylpyrazole-4-carboxamide, it may interact with other enzymes or receptors at high concentrations. Additionally, the use of 1-phenyl-N-propan-2-ylpyrazole-4-carboxamide in lab experiments may be limited by its cost and availability.

Future Directions

There are several future directions for the study of 1-phenyl-N-propan-2-ylpyrazole-4-carboxamide. One potential direction is the investigation of its potential therapeutic applications in various conditions, including pain, anxiety, and inflammation. Additionally, further studies are needed to understand the long-term effects of 1-phenyl-N-propan-2-ylpyrazole-4-carboxamide on the endocannabinoid system and other physiological processes. Finally, the development of more selective and potent 1-phenyl-N-propan-2-ylpyrazole-4-carboxamide inhibitors may lead to improved therapeutic outcomes and fewer off-target effects.

Synthesis Methods

The synthesis of 1-phenyl-N-propan-2-ylpyrazole-4-carboxamide can be achieved through a multi-step process. The first step involves the reaction of 1-phenyl-1H-pyrazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-isopropylpropan-2-amine to form the amide product. The resulting amide is then purified through recrystallization to obtain 1-phenyl-N-propan-2-ylpyrazole-4-carboxamide.

properties

IUPAC Name

1-phenyl-N-propan-2-ylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-10(2)15-13(17)11-8-14-16(9-11)12-6-4-3-5-7-12/h3-10H,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCOREHMLCBMFHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CN(N=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-phenyl-N-propan-2-ylpyrazole-4-carboxamide

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